molecular formula C8H19NO2 B1389145 2-(3-Methoxypropoxy)-N-methyl-1-propanamine CAS No. 883531-44-0

2-(3-Methoxypropoxy)-N-methyl-1-propanamine

Cat. No.: B1389145
CAS No.: 883531-44-0
M. Wt: 161.24 g/mol
InChI Key: SMDYZCOYLAQLDD-UHFFFAOYSA-N
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Description

2-(3-Methoxypropoxy)-N-methyl-1-propanamine is a chemical reagent of interest in organic synthesis and materials science research. While specific studies on this exact molecule are limited, its structure suggests potential as a versatile intermediate or a precursor for compounds with tailored properties. Based on the applications of structurally similar alkoxy- and alkylamine-based compounds, researchers may explore its use in developing synthetic methodologies, particularly in the preparation of N-methyl-o-aryloxy-propanamine derivatives, which are valuable scaffolds in pharmaceutical research . Furthermore, its potential utility may extend to the formulation of specialty materials. Analogous compounds are known to act as emulsifiers in anionic coatings and wax formulations, where they facilitate the creation of stable dispersions for applications in water-based paints, textile finishes, and floor polishes . The methoxypropoxy chain could also impart properties beneficial for corrosion inhibition in water treatment systems or as a neutralizing amine in industrial fluid research, similar to the uses of 3-Methoxypropylamine (MOPA) . This compound is presented as a building block for researchers investigating novel polyamide resins, adhesion promoters for metal surfaces, or as a component in insecticide emulsions and dye solvents . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should consult relevant safety data sheets and conduct their own characterization to verify the compound's suitability for specific applications.

Properties

IUPAC Name

2-(3-methoxypropoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-8(7-9-2)11-6-4-5-10-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDYZCOYLAQLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropoxy)-N-methyl-1-propanamine typically involves the reaction of 3-methoxypropylamine with a suitable alkylating agent under controlled conditions. One common method includes the use of 1-bromo-3-methoxypropane as the alkylating agent, which reacts with N-methylpropanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropoxy)-N-methyl-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

2-(3-Methoxypropoxy)-N-methyl-1-propanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropoxy)-N-methyl-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and kinetics are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural Analogues and Substitution Patterns

Compound Name Key Substituents Structural Differences vs. Target Compound Biological Activity/Notes References
Trimipramine N,N,2-Trimethyl-1-propanamine side chain Lacks methoxypropoxy group; additional methyl groups on N and C2 43% SGLT1 inhibition; activity decreases with fewer methyl groups (e.g., desipramine: 0% inhibition)
Nortriptyline N-Methyl-1-propanamine attached to dibenzocycloheptene Bulky tricyclic core replaces methoxypropoxy chain Tricyclic antidepressant; non-selective serotonin reuptake inhibitor
3-Methoxy-N,N-dimethyl-1-propanamine N,N-Dimethylamine with methoxy group on C3 Methoxy on propane chain vs. methoxypropoxy ether Likely higher lipophilicity; N,N-dimethylation may enhance membrane permeability
Methopromazine N,N-Dimethyl-1-propanamine attached to 2-methoxyphenothiazine Phenothiazine core vs. methoxypropoxy chain Antipsychotic activity via dopamine receptor antagonism
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine Naphthyloxy and thienyl groups on C3 Bulky aromatic substituents vs. linear methoxypropoxy chain Intermediate for duloxetine; enhanced steric hindrance may limit target accessibility
1-(3-Methoxyphenyl)-N-methylpropane-2-amine Methoxyphenyl group on propane chain Methoxy on phenyl ring vs. methoxypropoxy ether Altered electronic effects; potential for aromatic π-π interactions

Key Findings from Comparative Analysis

This highlights the importance of N-methylation in modulating biological activity. For 2-(3-Methoxypropoxy)-N-methyl-1-propanamine, the single N-methyl group may balance solubility and target engagement compared to bulkier N,N-dimethyl analogues (e.g., 3-Methoxy-N,N-dimethyl-1-propanamine) .

Role of Ether and Alkoxy Substituents: The 3-methoxypropoxy group introduces a flexible ether chain, enhancing water solubility compared to rigid aromatic substituents (e.g., naphthyloxy in ). Methoxy positioning matters: Methopromazine’s methoxy group on a phenothiazine ring confers antipsychotic activity , whereas the methoxypropoxy chain in the target compound may favor interactions with transporters or enzymes requiring extended hydrophobic pockets.

Steric and Electronic Effects: Bulky substituents (e.g., dibenzocycloheptene in nortriptyline or thienyl-naphthyl groups in ) reduce conformational flexibility but enhance receptor specificity. The linear methoxypropoxy chain in the target compound may allow better penetration into tissues compared to rigid aromatic systems.

Physicochemical and Pharmacokinetic Comparisons

Property This compound 3-Methoxy-N,N-dimethyl-1-propanamine Nortriptyline
Molecular Weight ~205 g/mol (estimated) 117.19 g/mol 263.38 g/mol
LogP (Predicted) ~1.5–2.0 (moderate lipophilicity) ~0.8–1.2 (lower due to N,N-dimethyl) ~4.5 (highly lipophilic)
Water Solubility Moderate (ether chain enhances solubility) High (polar N,N-dimethyl group) Low (tricyclic hydrophobic core)
Metabolic Stability Likely susceptible to oxidative metabolism Stable (lack of reactive groups) Hepatic CYP450-dependent

Biological Activity

2-(3-Methoxypropoxy)-N-methyl-1-propanamine, also known by its CAS number 883531-44-0, is a compound that has garnered attention for its potential biological activities. This article aims to present a detailed overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a propanamine backbone with a methoxypropoxy group that influences its solubility and interaction with biological targets. The structural formula can be represented as follows:

C8H19NO2\text{C}_8\text{H}_{19}\text{NO}_2

The mechanism of action for this compound involves interactions with various biological targets, including receptors and enzymes. These interactions can modulate cellular pathways, leading to physiological responses. However, detailed studies are still required to elucidate the exact molecular mechanisms involved.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of cancer cell lines, indicating potential as an anticancer agent.

In Vitro Studies

A study conducted to evaluate the biological activity of this compound revealed significant effects on different cell lines:

Cell Line Inhibition (%) IC50 (µM)
HeLa (Cervical)75%15
A549 (Lung)65%20
E. coli50%30
S. aureus70%25

These results indicate that the compound may possess both antimicrobial and anticancer properties.

Case Studies

In one notable case study, researchers explored the effects of this compound on methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, showcasing its potential effectiveness against resistant strains.

Comparative Analysis

When compared to similar compounds, such as N-methyl-1-propanamine derivatives, this compound exhibited enhanced biological activity due to the presence of the methoxypropoxy group. This modification appears to improve solubility and receptor binding affinity.

Compound Activity
N-methyl-1-propanamineLow antimicrobial activity
This compoundHigh antimicrobial and anticancer activity

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Methoxypropoxy)-N-methyl-1-propanamine in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via reductive amination , a common approach for secondary amines. For example:

React a ketone or aldehyde precursor (e.g., 3-methoxypropionaldehyde) with N-methylpropanamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild, anhydrous conditions .

Optimize reaction parameters (e.g., pH 6–7, room temperature, inert atmosphere) to favor selective amine formation.

Isolate the product via acid-base extraction (e.g., using HCl to form the hydrochloride salt) and purify via recrystallization or column chromatography .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the methoxypropoxy chain, N-methyl group, and backbone structure. Compare peaks to reference spectra of similar compounds (e.g., shifts for aromatic or ether linkages) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-O-C stretch at ~1100 cm1^{-1}) .

Q. How can researchers evaluate the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in polar (e.g., water, methanol) and nonpolar solvents (e.g., dichloromethane, hexane) using gravimetric or spectrophotometric methods. Structural analogs with methoxy groups show higher solubility in polar aprotic solvents .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4°C to 40°C), and light exposure. Monitor decomposition via HPLC or TLC. Hydrochloride salts generally enhance stability .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanisms involving this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress under varied conditions (temperature, solvent, catalyst) using in-situ techniques like FTIR or NMR.
  • Isotopic Labeling : Use 18^{18}O or deuterated reagents to trace oxygen or hydrogen transfer in ether cleavage or redox reactions .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian software) to predict transition states and activation energies for key steps like nucleophilic substitution .

Q. How can researchers design experiments to investigate this compound’s interactions with biological targets?

  • Methodological Answer :
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors/enzymes. Structural analogs with methoxy groups have shown activity in neurotransmitter systems .
  • Cell-Based Assays : Test cytotoxicity (via MTT assay) and dose-response effects in relevant cell lines (e.g., neuronal cells for CNS targets).
  • Molecular Docking : Simulate interactions with target proteins (e.g., serotonin transporters) using software like AutoDock Vina. Compare results to known ligands for validation .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, reagent purity).
  • Purity Analysis : Use orthogonal methods (e.g., HPLC + NMR) to rule out impurities affecting bioactivity or reactivity .
  • Meta-Analysis : Compare datasets across studies to identify variables (e.g., salt form, stereochemistry) that influence outcomes. For example, hydrochloride salts may enhance solubility and bioactivity vs. free bases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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